
2,3-Dihydroindol-1-yl-(5-ethyl-4-methylthiophen-2-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
The synthesis of WAY-638666 involves several steps, including the formation of key intermediates and the use of specific reagents and conditions. While the exact synthetic route may vary, a general approach involves the following steps:
Formation of Intermediates: The synthesis begins with the preparation of key intermediates through reactions such as alkylation, acylation, or condensation.
Cyclization: The intermediates undergo cyclization reactions to form the core structure of WAY-638666.
Functional Group Modifications: The final steps involve modifications of functional groups to achieve the desired chemical structure.
Industrial production methods may involve optimization of these steps to ensure high yield and purity of the compound .
化学反応の分析
WAY-638666 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions may involve nucleophiles such as halides or amines.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used .
科学的研究の応用
WAY-638666 has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a reference compound in analytical chemistry.
Biology: The compound is studied for its neuroprotective effects and potential therapeutic applications in neurodegenerative diseases.
Medicine: Research is ongoing to explore its potential as a drug candidate for treating neurological disorders.
Industry: WAY-638666 is used in the development of new materials and as an intermediate in the synthesis of other chemical compounds
作用機序
The mechanism of action of WAY-638666 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by modulating neurotransmitter systems and protecting neurons from oxidative stress and apoptosis. Key molecular targets include receptors and enzymes involved in neuronal signaling pathways .
類似化合物との比較
WAY-638666 can be compared with other neuroprotective compounds such as:
WAY-100635: A selective serotonin receptor antagonist.
WAY-123456: Another neuroprotective agent with a different mechanism of action.
The uniqueness of WAY-638666 lies in its specific chemical structure and its ability to modulate multiple pathways involved in neuroprotection .
特性
分子式 |
C16H17NOS |
|---|---|
分子量 |
271.4 g/mol |
IUPAC名 |
2,3-dihydroindol-1-yl-(5-ethyl-4-methylthiophen-2-yl)methanone |
InChI |
InChI=1S/C16H17NOS/c1-3-14-11(2)10-15(19-14)16(18)17-9-8-12-6-4-5-7-13(12)17/h4-7,10H,3,8-9H2,1-2H3 |
InChIキー |
KPGKYXJUDJZUCU-UHFFFAOYSA-N |
正規SMILES |
CCC1=C(C=C(S1)C(=O)N2CCC3=CC=CC=C32)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



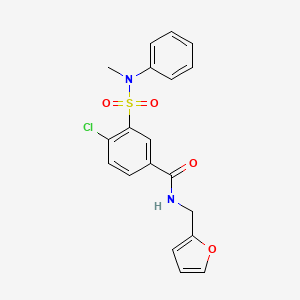
![3-[3-(5-Chloro-3-methyl-1-phenylpyrazol-4-yl)prop-2-enoyl]-6-methylpyran-2,4-dione](/img/structure/B10815869.png)
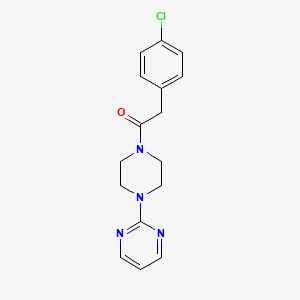
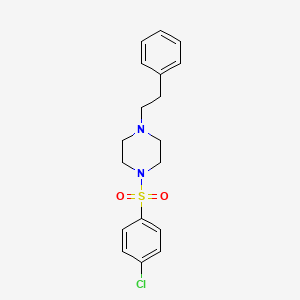
![N-(1,3-benzothiazol-2-yl)-2-[(Z)-benzylideneamino]oxyacetamide](/img/structure/B10815887.png)
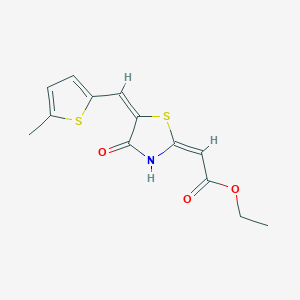
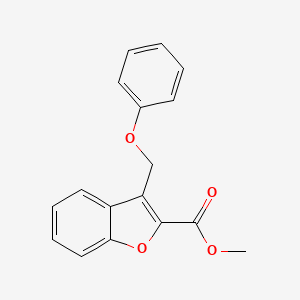

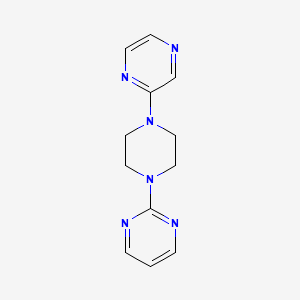
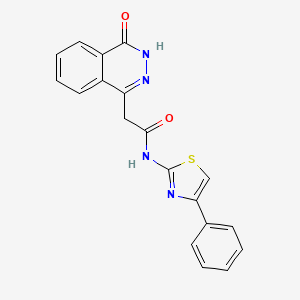

![N,N,5-trimethyl-4-oxo-2-pyridin-2-yl-3H-thieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B10815923.png)
![N-(4-(4-Acetamidophenyl)thiazol-2-yl)-1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B10815927.png)
